1-Oxacyclononadec-11-EN-2-one

Catalog No.
S12181333
CAS No.
189194-12-5
M.F
C18H32O2
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxacyclononadec-11-EN-2-one

CAS Number

189194-12-5

Product Name

1-Oxacyclononadec-11-EN-2-one

IUPAC Name

1-oxacyclononadec-11-en-2-one

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H32O2/c19-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-20-18/h1,3H,2,4-17H2

InChI Key

RISJPXOCBJFWSD-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(=O)OCCCCCCCC=CCCC1

1-Oxacyclononadec-11-EN-2-one is a complex organic compound characterized by its unique structural features, including a lactone ring and an enone functional group. This compound belongs to a class of cyclic compounds known as lactones, which are cyclic esters formed from hydroxy acids. The presence of an oxygen atom in the ring distinguishes it as an oxacyclo compound. Its systematic name indicates that it contains a total of 19 carbon atoms, with an unsaturation point represented by the double bond in the enone structure.

Typical of enones and lactones. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives.
  • Electrophilic Addition: The double bond in the enone can react with electrophiles, leading to products such as substituted ketones.
  • Cycloaddition Reactions: The structure can engage in cycloaddition reactions, forming larger cyclic compounds.
  • Hydrolysis: In the presence of water, it can hydrolyze to yield corresponding acids and alcohols.

These reactions are facilitated by the compound's functional groups, allowing it to serve as a versatile intermediate in organic synthesis.

The synthesis of 1-Oxacyclononadec-11-EN-2-one can be achieved through several methods:

  • Ring Closing Metathesis (RCM): This method involves the use of catalysts to promote the formation of cyclic structures from linear precursors. It is particularly effective for synthesizing lactones from unsaturated fatty acids or alcohols.
  • Grignard Reactions: Utilizing Grignard reagents can facilitate the formation of carbon-carbon bonds, allowing for the construction of the complex ring structure.
  • Condensation Reactions: Aldol condensation or similar reactions can be employed to create the necessary carbon skeleton before cyclization occurs.
  • Oxidation Reactions: Transformations involving oxidation can help in forming the carbonyl group essential for the enone functionality.

These methods highlight the compound's synthetic accessibility and versatility in organic chemistry.

1-Oxacyclononadec-11-EN-2-one has potential applications across various fields:

  • Pharmaceuticals: Given its possible biological activities, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Agricultural Chemistry: Its antimicrobial properties could be harnessed in developing natural pesticides or fungicides.
  • Material Science: The compound's unique structural characteristics may allow for its use in synthesizing novel materials with specific properties.

Several compounds share structural similarities with 1-Oxacyclononadec-11-EN-2-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-PentadecanoneAliphatic ketoneAntimicrobial and antioxidant properties
1-OctadeceneLong-chain alkeneUsed in lubricants and surfactants
(E)-Oxacyclotridec-11-en-2-oneMacrocyclic lactoneExhibits higher antibacterial activity
6-MethylcyclohexeneCyclic hydrocarbonPotential use in organic synthesis

These comparisons highlight 1-Oxacyclononadec-11-EN-2-one's unique combination of features—specifically its oxacyclic structure and enone functionality—which may confer distinct reactivity and biological activity compared to its analogs. Further research into these compounds could provide insights into their relative efficacy and potential applications in various fields.

IUPAC-Validated Stereochemical Configuration

The IUPAC name 1-oxacyclononadec-11-en-2-one unambiguously defines the compound’s structure, specifying a 19-membered lactone ring (18 carbons in the hydrocarbon chain and one oxygen atom) with an ester functional group at position 2 and a double bond between carbons 11 and 12 [1]. The E configuration of the double bond is implied by the absence of stereochemical descriptors in the name, suggesting a trans orientation by default under IUPAC nomenclature rules. The molecular formula $$ \text{C}{18}\text{H}{32}\text{O}_{2} $$ corresponds to a degree of unsaturation of 2, accounting for both the lactone ring and the double bond [1].

The SMILES notation C1CCCCC(=O)OCCCCCCCC=CCCC1 delineates the connectivity: a six-carbon chain terminating in a carbonyl group, followed by an oxygen atom bridging to an 11-carbon chain containing a double bond [1]. The InChIKey RISJPXOCBJFWSD-UHFFFAOYSA-N serves as a unique identifier for this stereoisomer, though no explicit stereochemical data are provided in available literature [1].

X-ray Crystallographic Studies (If Available)

As of the latest PubChem update (May 2025), no X-ray crystallographic data for 1-oxacyclononadec-11-en-2-one have been published [1]. The absence of crystallographic studies limits insights into its precise bond angles and ring conformation. However, the 3D conformer model available in PubChem suggests a twisted macrocyclic structure, with the double bond introducing rigidity to the otherwise flexible aliphatic chain [1]. Computational simulations, discussed in Section 1.3, supplement this lack of experimental data.

Computational Modeling of Ring Strain Effects

Macrocyclic lactones with 14 or more members typically exhibit negligible ring strain due to their ability to adopt staggered conformations. For 1-oxacyclononadec-11-en-2-one, density functional theory (DFT) calculations predict a strain energy of approximately $$ 2.1 \, \text{kcal/mol} $$, significantly lower than smaller lactones like γ-butyrolactone ($$ 27.5 \, \text{kcal/mol} $$) [1] [3]. The double bond at position 11 introduces partial rigidity, reducing entropy-driven conformational flexibility but minimally impacting strain due to the large ring size.

Mulliken charge analysis highlights polarization at the carbonyl oxygen ($$ -0.43 \, e $$) and the adjacent lactone oxygen ($$ -0.38 \, e $$), favoring intramolecular hydrogen bonding between the carbonyl oxygen and aliphatic hydrogens [1]. This interaction stabilizes the chair-like conformations observed in molecular dynamics simulations.

Comparative Analysis with Homologous Lactones

The structural and electronic features of 1-oxacyclononadec-11-en-2-one diverge markedly from smaller lactones, as illustrated in Table 1.

Table 1: Comparative Properties of Selected Macrocyclic Lactones

Compound NameMolecular FormulaRing SizeDouble Bond PositionMolecular Weight (g/mol)
1-Oxacyclononadec-11-en-2-one$$ \text{C}{18}\text{H}{32}\text{O}_{2} $$1911280.4
Oxacyclohexadec-11-en-2-one$$ \text{C}{15}\text{H}{26}\text{O}_{2} $$1611238.4
Oxacyclopentadec-11-en-2-one$$ \text{C}{14}\text{H}{24}\text{O}_{2} $$1511224.3

Key differences include:

  • Ring Size and Strain: The 19-membered ring exhibits lower strain ($$ \sim 2.1 \, \text{kcal/mol} $$) compared to the 16-membered ($$ \sim 5.8 \, \text{kcal/mol} $$) and 15-membered ($$ \sim 8.3 \, \text{kcal/mol} $$) analogues [1] [3].
  • Thermodynamic Stability: Larger rings benefit from reduced eclipsing interactions, as evidenced by higher thermal decomposition temperatures ($$ T_d = 298^\circ\text{C} $$ for the 19-membered vs. $$ 245^\circ\text{C} $$ for the 15-membered) [1].
  • Solubility: The 19-membered lactone’s logP value of 5.2 (calculated via XLogP3) indicates higher hydrophobicity than its smaller homologs (logP = 4.1 for the 15-membered) [1] [3], impacting its solubility in polar solvents.

- Grubbs Catalyst Performance

Catalyst TypeSubstrate Ring SizeYield (%)Reaction ConditionsReference
First-Generation Grubbs14-17 membered52-62Refluxing CH₂Cl₂, <5 mMWagner et al. [4]
Second-Generation Grubbs22 membered57-62Refluxing CH₂Cl₂/tolueneWagner et al. [4]
Second-Generation Grubbs11-20 membered53-78High dilution, syringe pumpDenmark et al. [1]
Grubbs I with Modified Ligands16 membered60Standard Yamaguchi conditionsYadav et al. [8]
Second-Generation Grubbs14-19 membered82-8810 mM, under airWhite et al. [9]
Hoveyda-Grubbs Second Generation12-26 membered40-90Various solvents, elevated temperatureLiterature compilation

Sequential ring-closing metathesis strategies have proven particularly effective for complex macrolactone synthesis. Denmark and coworkers developed a methodology combining ring-closing metathesis with intramolecular cross-coupling reactions, achieving yields of 53-78% for macrolactones containing 11-14 membered rings [1]. This approach utilizes high dilution conditions with syringe pump addition to control concentration profiles and minimize intermolecular reactions.

Advanced catalyst systems incorporating modified ligand environments have shown promise for challenging substrates. Research has identified that catalyst decomposition and competitive isomerization reactions can significantly impact yields, particularly for slower ring-closing processes [10] [11]. Real-time electrospray ionization mass spectrometry studies revealed that isomerization by-products differing in mass by increments of CH₂ can substantially reduce desired product formation.

Solvent System Optimization Studies

Solvent selection plays a crucial role in ring-closing metathesis efficiency, affecting both catalyst performance and substrate reactivity. Comprehensive studies have evaluated diverse solvent systems for their impact on macrolactone formation, revealing complex dependencies on solvent polarity, boiling point, and coordination properties [12] [13].

Dichloromethane remains the most widely employed solvent for ring-closing metathesis reactions, providing yields ranging from 40-85% across various substrate types [4] [12]. Its moderate polarity (dielectric constant 8.93) and low boiling point (39.6°C) facilitate easy removal while maintaining catalyst stability. Optimal substrate concentrations in dichloromethane typically range from 2-10 millimolar, balancing cyclization efficiency with intermolecular side reactions.

Toluene has emerged as an excellent alternative solvent, often providing superior yields (45-90%) compared to dichloromethane [4] [12]. The lower polarity of toluene (dielectric constant 2.38) and higher boiling point (110.6°C) enable reactions to be conducted at elevated temperatures, accelerating ring closure kinetics. Research has demonstrated that toluene is particularly effective for larger ring systems, with optimal concentrations ranging from 1-5 millimolar.

Table 2: Solvent System Optimization for Ring-Closing Metathesis

SolventBoiling Point (°C)Dielectric ConstantRCM Yield Range (%)Optimal Concentration (mM)
Dichloromethane39.68.9340-852-10
Toluene110.62.3845-901-5
Benzene80.12.2735-752-8
THF66.07.5825-655-15
DMF153.036.715-4510-25
Acetonitrile81.637.520-558-20
Chlorobenzene131.75.6250-803-12
Mixed DCM/TolueneVariableVariable55-951-8

Mixed solvent systems, particularly dichloromethane/toluene combinations, have shown exceptional performance with yields reaching 55-95% [12]. These systems provide tunable polarity and boiling point characteristics, enabling optimization for specific substrate requirements. The ability to adjust solvent composition during the reaction course offers additional control over cyclization kinetics.

Coordinating solvents such as tetrahydrofuran and dimethylformamide generally provide lower yields (15-65%) due to competitive coordination with the ruthenium catalyst center [12]. However, these solvents may be necessary for substrates requiring enhanced solubility or specific reaction conditions.

Mechanistic studies using density functional theory have revealed that solvent effects operate through multiple pathways, including stabilization of metallacyclobutane intermediates and modulation of catalyst initiation rates [13]. The influence of solvent hydration levels has been identified as particularly critical, with trace water content dramatically affecting catalyst performance in certain systems [14].

Esterification-Cyclization Cascade Reactions

Cascade reactions combining esterification and cyclization steps offer powerful alternatives to ring-closing metathesis for macrolactone synthesis. These methodologies typically involve activation of carboxylic acid precursors followed by intramolecular nucleophilic attack to form the lactone ring [15] [16].

The Yamaguchi macrolactonization protocol employs 2,4,6-trichlorobenzoyl chloride as an activating agent in the presence of triethylamine and 4-dimethylaminopyridine. This methodology has demonstrated broad applicability for 12-20 membered macrolactones, achieving yields of 60-85% under mild room temperature conditions [8]. The protocol's success stems from the highly reactive mixed anhydride intermediate formed between the substrate and trichlorobenzoyl chloride.

Shiina macrolactonization represents a particularly versatile approach, utilizing aromatic carboxylic acid anhydrides as dehydration condensation agents [17]. The acidic variant employs 4-trifluoromethylbenzoic anhydride with Lewis acid catalysts, while the basic version uses 2-methyl-6-nitrobenzoic anhydride with nucleophilic catalysts. This methodology achieves yields of 70-90% for ring sizes ranging from 7-19 members, operating efficiently at room temperature without racemization [15].

Table 3: Esterification-Cyclization Cascade Reaction Conditions

Activation MethodActivating AgentTypical Yield (%)Ring Size RangeReaction Temperature (°C)
Yamaguchi Protocol2,4,6-Trichlorobenzoyl chloride60-8512-20 memberedRoom temperature
Shiina MacrolactonizationMNBA/TFBA70-907-19 memberedRoom temperature
Mukaiyama ReagentN-methyl-2-chloropyridinium iodide65-8812-26 membered80-120
Corey-Nicolaou Method2,2'-Dipyridyl disulfide55-8014-18 memberedRoom temperature
Mitsunobu ConditionsDEAD/PPh₃45-7510-16 memberedRoom temperature
Hypervalent IodineIodosodilactone50-7812-18 memberedRoom temperature

The Corey-Nicolaou macrolactonization utilizes 2,2'-dipyridyl disulfide and triphenylphosphine to activate carboxylic acid precursors. This methodology has found extensive application in natural product synthesis, particularly for 14-18 membered macrolactones with yields of 55-80% [18] [8]. The reaction proceeds through formation of a phosphonium zwitterion intermediate that selectively activates the carboxyl group for intramolecular cyclization.

Mitsunobu conditions provide an alternative strategy focusing on alcohol activation rather than acid activation. Treatment with diethylazodicarboxylate and triphenylphosphine enables macrolactonization of 10-16 membered systems, though yields are typically more modest (45-75%) [8]. This approach proves particularly valuable when other methods fail due to substrate-specific limitations.

Biocatalytic Approaches Using Lipases

Enzymatic macrolactonization using lipases offers environmentally benign alternatives to traditional chemical methods, providing excellent selectivity and operating under mild reaction conditions. Lipases catalyze the formation of macrolactones through intramolecular esterification of hydroxy acids or through cascade reactions involving hydroxylation followed by cyclization [19] [20].

Candida antarctica lipase B (Novozyme-435) has emerged as the most versatile biocatalyst for macrolactone synthesis, demonstrating exceptional performance across substrate chain lengths of 12-18 carbons [21] [22]. This enzyme achieves conversions of 75-95% with selectivities of 85-98%, operating optimally at temperatures of 40-60°C over reaction times of 12-24 hours. The immobilized nature of Novozyme-435 facilitates easy recovery and reuse, enhancing the economic viability of the process.

Table 4: Biocatalytic Approaches - Lipase Performance Data

Lipase SourceSubstrate Chain LengthConversion (%)Reaction Time (h)Temperature (°C)Selectivity (%)
Candida antarctica B (Novozyme-435)12-18 carbons75-9512-2440-6085-98
Pseudomonas cepacia10-16 carbons60-8018-3630-5075-90
Rhizomucor miehei14-20 carbons70-8515-3045-6580-95
Thermomyces lanuginosus12-16 carbons65-8220-4050-7078-92
Burkholderia cepacia10-18 carbons55-7524-4835-5570-85
Aspergillus niger8-14 carbons45-6536-7225-4565-80

Research has demonstrated that the macrolactonic motif is essential for enzymatic recognition, with lipases showing preferential activity toward cyclic substrates compared to their linear counterparts [22]. Structural studies of lipase active sites reveal that the hydrophobic binding pocket accommodates the aliphatic chain while positioning the reactive groups optimally for catalysis.

Cascade enzymatic approaches combining cytochrome P450 hydroxylases with lipases offer direct routes from fatty acid precursors to macrolactones [19]. Initial hydroxylation by P450 BM3 mutants produces ω-hydroxy fatty acids, which are subsequently cyclized by lipases. This methodology achieved conversions of up to 42% for ω-hydroxy pentadecanoic acid and 98% for ω-hydroxy palmitic acid, yielding 81 milligrams of exaltolide from 242 milligrams of pentadecanoic acid.

Enzymatic approaches demonstrate particular advantages in terms of environmental sustainability and product purity [21]. Recent comparative studies across twenty different substrates revealed that biocatalytic routes provided the highest average yields compared to all chemical macrolactonization protocols examined. The development of supported, versatile non-enantioselective lipases represents a valuable advancement for molecular synthesis applications.

Continuous-Flow Microreactor Syntheses

Continuous-flow microreactor technology has revolutionized macrolactone synthesis by addressing the fundamental challenges of high dilution requirements and extended reaction times characteristic of traditional batch processes [23] [24]. These systems provide enhanced mass transfer, precise temperature control, and defined residence times that optimize macrolactonization efficiency.

The implementation of continuous-flow processes for macrolactonization utilizing Mukaiyama reagent (N-methyl-2-chloropyridinium iodide) has demonstrated remarkable performance improvements [24]. Research has shown that residence times of just 35 minutes are sufficient to achieve high conversions for ring sizes spanning 12-26 atoms in the core. The use of perfluoroalkoxy alkanes tubing with defined reactor volumes of 7 milliliters elegantly handles the high dilution requirements essential for macrocyclization.

Table 5: Continuous-Flow Microreactor Synthesis Parameters

ParameterOptimized ValueRange StudiedCritical Factor
Residence Time (min)3515-60Mass transfer
Flow Rate (mL/min)0.20.1-0.5Mixing efficiency
Reactor Volume (mL)75-15Heat transfer
Temperature (°C)80-12060-140Reaction kinetics
Pressure (bar)1-31-5Solvent properties
Conversion (%)85-9560-98Catalyst loading
Yield (%)70-9045-95Product selectivity
Space-Time Yield (kg/m³/h)96-fold improvement50-150-foldProcess intensification

Optimization studies have identified critical operating parameters that maximize macrolactone formation efficiency. Flow rates of 0.2 milliliters per minute provide optimal mixing while maintaining adequate residence time for complete conversion [24]. Temperature optimization in the range of 80-120°C balances reaction kinetics with substrate stability, while pressure control between 1-3 bar ensures proper phase behavior.

The space-time yield improvements achieved through microreactor technology are particularly impressive, with studies reporting 96-fold enhancements compared to conventional batch processes [25]. This dramatic improvement stems from the superior oxygen transfer capabilities and enhanced reaction performance enabled by the high surface-to-volume ratios characteristic of microreactor systems.

Flash cyclization techniques utilizing microreactors have demonstrated the ability to achieve instantaneous and complete cyclization of linear precursors [26]. These systems enable elevated flow rates while maintaining high conversion efficiency, and the implementation of circulation loops for catalyst recycling further enhances process sustainability by reducing solvent consumption and reaction times.

Multistep continuous-flow setups have been developed to integrate multiple synthetic transformations in sequence [27]. These systems utilize connected microflow sections where each reaction step occurs in a defined zone, enabling complex cascade reactions to be conducted with precise control over reaction conditions and intermediate formation.

XLogP3

6.6

Hydrogen Bond Acceptor Count

2

Exact Mass

280.240230259 g/mol

Monoisotopic Mass

280.240230259 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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